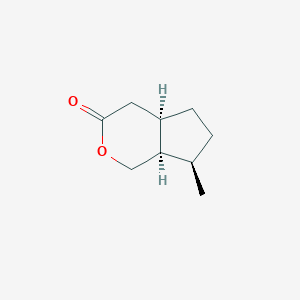

Boschnialactone

Description

Properties

CAS No. |

17957-87-8 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(4aR,7R,7aR)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |

InChI |

InChI=1S/C9H14O2/c1-6-2-3-7-4-9(10)11-5-8(6)7/h6-8H,2-5H2,1H3/t6-,7-,8-/m1/s1 |

InChI Key |

VGWJUWSHYRJZKH-BWZBUEFSSA-N |

SMILES |

CC1CCC2C1COC(=O)C2 |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1COC(=O)C2 |

Canonical SMILES |

CC1CCC2C1COC(=O)C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Boschnialactone has been studied for its various pharmacological effects, including:

- Antioxidant Activity : Research indicates that this compound exhibits strong radical scavenging properties, which can protect cells from oxidative stress. It has been shown to inhibit the formation of free radicals and enhance antioxidant enzyme activities in biological systems .

- Neuroprotective Effects : Studies have demonstrated that this compound can improve cognitive functions and provide neuroprotection in models of neurodegenerative diseases. It enhances the expression of neuroprotective factors and reduces neuronal damage in animal models .

- Anti-inflammatory Properties : this compound has been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis due to its unique structural features. Key applications include:

- Synthesis of Complex Molecules : It is utilized as a precursor in the synthesis of various complex organic compounds. The efficient conversion of simple substrates into this compound through radical-ionic sequences exemplifies its utility in synthetic chemistry .

- Catalytic Processes : The compound is involved in catalytic reactions that facilitate the formation of diverse chemical structures, showcasing its importance in developing new synthetic methodologies .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound on senile rats. The results indicated that treatment with this compound led to significant improvements in memory and learning abilities, alongside reduced neuronal degeneration. Histological analyses showed a decrease in glial cell activation, suggesting a protective mechanism against neuroinflammation .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of this compound was assessed using various radical scavenging assays. The compound demonstrated significant inhibition of lipid peroxidation and increased superoxide dismutase activity, highlighting its potential as a natural antioxidant agent .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes boschnialactone’s structural and functional analogues, focusing on iridoid lactones and related monoterpenes:

Challenges in Analysis and Extraction

Q & A

Q. What is the molecular structure of Boschnialactone, and how is it characterized experimentally?

this compound (C₉H₁₄O₂, MW 154.21) is a bicyclic monoterpene lactone. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) for confirmation. Key spectral markers include characteristic carbonyl (C=O) and lactone ring resonances. For novel derivatives, X-ray crystallography may validate stereochemistry .

Q. Which natural sources of this compound have been identified, and what extraction methods are optimal?

this compound is primarily isolated from Boschniakia rossica (a parasitic plant). Extraction protocols involve steam distillation or solvent-based methods (e.g., hexane/ethyl acetate). Post-extraction, purification via column chromatography (silica gel, gradient elution) is standard. Purity (>95%) is confirmed by HPLC with UV detection at 210–240 nm .

Q. What are the baseline pharmacological activities reported for this compound?

Early studies indicate stimulant effects in feline models (e.g., increased locomotor activity at 10–50 mg/kg). However, mechanistic insights remain limited. Researchers should prioritize in vitro assays (e.g., receptor binding studies) to identify molecular targets, followed by dose-response validation in animal models .

Advanced Research Questions

Q. What challenges arise in the stereoselective synthesis of this compound, and how have recent methodologies addressed them?

Stereochemical control at the lactone junction (C3 and C4 positions) is a key challenge. A 2019 free-radical approach eliminated protecting groups, enabling a concise 6-step synthesis from geraniol. This method improved yield (32% overall) and reduced racemization risks. Alternative strategies, such as enzymatic catalysis, remain underexplored .

Q. How can contradictory pharmacological data (e.g., stimulant vs. sedative effects) be systematically resolved?

Contradictions may stem from species-specific responses or impurity artifacts. To address this:

- Replicate studies using standardized, high-purity samples (≥98%, confirmed by GC-MS).

- Conduct systematic reviews (PRISMA guidelines) to aggregate preclinical data and identify confounding variables (e.g., dosage, administration route) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?

- HPLC-DAD : C18 column, acetonitrile/water gradient (retention time: 12–15 min).

- GC-MS : Electron ionization (EI) mode with selected ion monitoring (SIM) for m/z 154 (molecular ion).

- LC-HRMS : Accurate mass (<2 ppm error) confirms identity in metabolomic studies .

Methodological and Experimental Design

Q. How to design experiments investigating this compound’s metabolic pathways?

- Step 1 : Use isotopic labeling (¹⁴C or deuterium) to trace biotransformation in hepatocyte cultures.

- Step 2 : Employ UPLC-QTOF-MS for metabolite profiling.

- Step 3 : Validate findings with knockout animal models (e.g., CYP450-deficient mice) .

Q. What strategies mitigate batch-to-batch variability in this compound isolation?

- Standardize plant material sourcing (geographic origin, harvest season).

- Implement quality control (QC) protocols:

- Pre-extraction drying (40°C, 48 hrs) to stabilize secondary metabolites.

- Post-purification NMR fingerprinting to confirm structural consistency .

Q. How to resolve discrepancies in spectroscopic data between synthetic and natural this compound?

- Compare optical rotation ([α]D) to confirm enantiopurity.

- Analyze NOESY NMR correlations to verify spatial arrangements.

- Cross-reference with literature (e.g., Springer’s Encyclopedia of Traditional Chinese Medicines) for benchmark spectral profiles .

Data Interpretation and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound studies?

- Non-linear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) using tools like GraphPad Prism.

- ANOVA with post-hoc tests : Compare multiple treatment groups (α = 0.05, Bonferroni correction).

- Report effect sizes (Cohen’s d) to contextualize biological significance .

Q. Q. How to ensure reproducibility in in vivo pharmacological assays?

- Adopt ARRIVE guidelines for animal studies:

- Specify strain, sex, and age of subjects.

- Detail anesthesia, dosing intervals, and euthanasia methods.

- Deposit raw data (e.g., locomotor activity logs) in public repositories like Figshare .

Emerging Research Directions

Q. What novel applications of this compound warrant exploration in neuropharmacology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.